molecular formula C8H10N2O2 B13790268 (4,6-dimethylpyrimidin-2-yl) acetate

(4,6-dimethylpyrimidin-2-yl) acetate

Cat. No.: B13790268
M. Wt: 166.18 g/mol
InChI Key: AKVQOGHGESDGBA-UHFFFAOYSA-N
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Description

(4,6-dimethylpyrimidin-2-yl) acetate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of two methyl groups at positions 4 and 6 on the pyrimidine ring and an acetate group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethylpyrimidin-2-yl) acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethylpyrimidin-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4,6-dimethylpyrimidin-2-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-dimethylpyrimidin-2-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethylpyrimidine
  • 4,6-dimethylpyrimidine
  • 2,6-dimethylpyrimidine

Uniqueness

(4,6-dimethylpyrimidin-2-yl) acetate is unique due to the presence of both methyl groups and an acetate group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) acetate

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(2)10-8(9-5)12-7(3)11/h4H,1-3H3

InChI Key

AKVQOGHGESDGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC(=O)C)C

Origin of Product

United States

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